methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1461715-73-0
VCID: VC2869054
InChI: InChI=1S/C7H10N4O2.ClH/c1-13-7(12)6-4-11(10-9-6)5-2-8-3-5;/h4-5,8H,2-3H2,1H3;1H
SMILES: COC(=O)C1=CN(N=N1)C2CNC2.Cl
Molecular Formula: C7H11ClN4O2
Molecular Weight: 218.64 g/mol

methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

CAS No.: 1461715-73-0

Cat. No.: VC2869054

Molecular Formula: C7H11ClN4O2

Molecular Weight: 218.64 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride - 1461715-73-0

Specification

CAS No. 1461715-73-0
Molecular Formula C7H11ClN4O2
Molecular Weight 218.64 g/mol
IUPAC Name methyl 1-(azetidin-3-yl)triazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H10N4O2.ClH/c1-13-7(12)6-4-11(10-9-6)5-2-8-3-5;/h4-5,8H,2-3H2,1H3;1H
Standard InChI Key UFXUHRFNUMHUPF-UHFFFAOYSA-N
SMILES COC(=O)C1=CN(N=N1)C2CNC2.Cl
Canonical SMILES COC(=O)C1=CN(N=N1)C2CNC2.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Information

Methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic compound belonging to the triazole class of molecules. It is identified by the CAS number 1461715-73-0 and has the molecular formula C₇H₁₁ClN₄O₂. As indicated by its name, the compound consists of a 1,2,3-triazole core with an azetidine ring at the N1 position and a methyl carboxylate group at the C4 position of the triazole ring. The hydrochloride salt form enhances stability and solubility characteristics compared to the free base.

The compound is registered with the European Community (EC) Number 832-926-3 and is also known by several synonyms including LIC71573 and AKOS026741824 . The standardized IUPAC name is methyl 1-(azetidin-3-yl)triazole-4-carboxylate hydrochloride, which precisely describes its chemical structure .

Synthesis and Characterization

Characterization Techniques

Several analytical techniques are employed for the characterization and quality control of methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride:

  • Thin-Layer Chromatography (TLC) is used to monitor reaction progress and assess purity during synthesis.

  • High-Performance Liquid Chromatography (HPLC) provides quantitative analysis of purity and aids in identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for structural confirmation, providing information about the hydrogen and carbon environments within the molecule.

  • Mass Spectrometry offers precise molecular weight determination and fragmentation patterns that support structural assignment.

  • Infrared (IR) Spectroscopy helps identify functional groups present in the molecule, which is particularly useful for confirming successful synthesis steps.

For related triazole compounds, FTIR spectra typically show characteristic bands for functional groups such as C=O stretching vibrations (approximately 1700 cm⁻¹) and specific patterns in the fingerprint region that confirm the presence of the triazole ring .

Biological Activities and Applications

Pharmacological Properties

The 1,2,3-triazole class of compounds, to which methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride belongs, exhibits a range of biological activities that make them valuable in medicinal chemistry research. Compounds containing the 1,2,3-triazole scaffold have demonstrated various pharmacological properties including:

  • Antiviral activity: Triazole compounds can interfere with viral replication processes.

  • Antibacterial properties: Many triazoles show activity against various bacterial strains.

  • Anticancer potential: Some triazole derivatives exhibit cytotoxicity against cancer cell lines.

These activities are attributed to the ability of triazole compounds to interact with biological targets through hydrogen bonding, π-stacking, and dipole interactions. The nitrogen-rich triazole ring provides multiple points for hydrogen bonding, while the planar aromatic system can participate in π-stacking interactions with aromatic amino acid residues in proteins.

Quality ParameterSpecification
AppearanceNot specified in sources
PurityNLT 97%
Quality SystemISO certified
Intended UseResearch only
StorageNot specified in sources

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